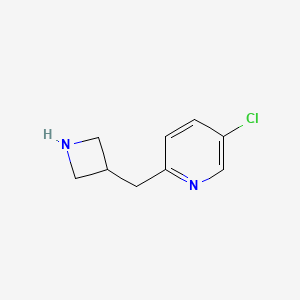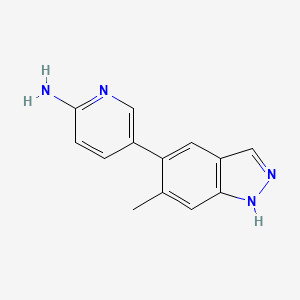
2-(Azetidin-3-ylmethyl)-5-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-ylmethyl)-5-chloropyridine is a heterocyclic compound that features both an azetidine ring and a chloropyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylmethyl)-5-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the chloropyridine moiety. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This route is efficient and allows for the synthesis of various azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(Azetidin-3-ylmethyl)-5-chloropyridine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions on the chloropyridine moiety.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may yield azetidinones, while substitution on the chloropyridine moiety can produce various substituted pyridines.
科学的研究の応用
2-(Azetidin-3-ylmethyl)-5-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(Azetidin-3-ylmethyl)-5-chloropyridine involves its interaction with specific molecular targets. For example, azetidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
2-(Azetidin-3-ylmethyl)-5-chloropyridine can be compared with other azetidine derivatives and chloropyridine compounds:
3-(Prop-1-en-2-yl)azetidin-2-one: This compound also inhibits tubulin polymerization and has shown significant antiproliferative activity.
2-(Azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride: This compound has similar structural features and is used in various chemical and biological studies.
The uniqueness of this compound lies in its combined azetidine and chloropyridine moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC名 |
2-(azetidin-3-ylmethyl)-5-chloropyridine |
InChI |
InChI=1S/C9H11ClN2/c10-8-1-2-9(12-6-8)3-7-4-11-5-7/h1-2,6-7,11H,3-5H2 |
InChIキー |
DMGBEBBMRVOZCJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)CC2=NC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloride](/img/structure/B13597253.png)





